2-(4-Phenylphenyl)propanenitrile
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Overview
Description
2-(4-Phenylphenyl)propanenitrile is an organic compound with the molecular formula C15H13N It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-CN) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for nitriles often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow processes and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can be oxidized to produce carboxylic acids.
Substitution: Nitriles can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used
Scientific Research Applications
2-(4-Phenylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Phenylphenyl)propanenitrile involves its interaction with various molecular targets. The cyano group (-CN) is highly reactive and can participate in nucleophilic addition and substitution reactions. This reactivity allows the compound to interact with biological molecules, potentially leading to antimicrobial effects by disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-2-(phenylamino)propanenitrile: Similar structure but with a nitro group, which can alter its reactivity and applications.
2-(4-Fluorophenylamino)-2-(4-nitrophenyl)propanenitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.
Uniqueness
2-(4-Phenylphenyl)propanenitrile is unique due to its specific arrangement of phenyl groups and the cyano group.
Properties
Molecular Formula |
C15H13N |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(4-phenylphenyl)propanenitrile |
InChI |
InChI=1S/C15H13N/c1-12(11-16)13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-10,12H,1H3 |
InChI Key |
JKTVGIDNYIWPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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